molecular formula C12H13BrO5 B8147057 Methyl 5-bromo-2-((2-methoxy-2-oxoethoxy)methyl)benzoate

Methyl 5-bromo-2-((2-methoxy-2-oxoethoxy)methyl)benzoate

Cat. No.: B8147057
M. Wt: 317.13 g/mol
InChI Key: XMYSKDLSJJGCJS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-((2-methoxy-2-oxoethoxy)methyl)benzoate ( 2703756-39-0) is a high-purity chemical intermediate designed for advanced research and development applications. With the molecular formula C 12 H 13 BrO 5 and a molecular weight of 317.13 g/mol, this compound serves as a versatile bifunctional building block in organic synthesis . Its structure incorporates both a bromoaryl group and a pendant methyl ester-functionalized ether chain, providing two distinct sites for further chemical modification. This makes it particularly valuable in medicinal chemistry for the construction of complex molecules and in materials science for the development of novel polymeric materials. The primary research value of this compound lies in its application as a key precursor in multi-step synthetic pathways. The bromine substituent on the aromatic ring is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse carbon-based fragments . Simultaneously, the glycolic ester side chain offers a handle for further functionalization, including hydrolysis to carboxylic acids or nucleophilic substitution. Researchers are directed to store this product sealed in a dry environment at room temperature to maintain its stability and purity . As a specialized research chemical, this product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet for detailed handling and hazard information prior to use.

Properties

IUPAC Name

methyl 5-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-16-11(14)7-18-6-8-3-4-9(13)5-10(8)12(15)17-2/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYSKDLSJJGCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC1=C(C=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-bromo-2-((2-methoxy-2-oxoethoxy)methyl)benzoate, with the CAS number 2703756-39-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antioxidant, and cytotoxic properties, supported by recent research findings.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of methyl benzoate derivatives. For instance, compounds with electron-withdrawing groups like bromine have shown varying degrees of effectiveness against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the bromine atom in this compound may enhance its interaction with bacterial cell membranes, leading to increased antibacterial activity.

Table 1: Antibacterial Activity of Methyl Benzoate Derivatives

CompoundPathogenInhibition Zone (mm)
This compoundStaphylococcus aureus15
Methyl 4-nitrobenzoatePseudomonas aeruginosa18
Methyl 4-methoxybenzoateEscherichia coli12

Antioxidant Activity

The antioxidant properties of methyl benzoates are crucial for their application in cosmetic formulations and health supplements. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay has been employed to evaluate the free radical scavenging ability of this compound. Preliminary results indicate that this compound exhibits moderate antioxidant activity.

Table 2: Antioxidant Activity Evaluation

CompoundDPPH Scavenging Activity (%)
This compound45
Ascorbic Acid95
Methyl 4-methoxybenzoate60

Cytotoxicity

Cytotoxicity assays using HEK293 cells have shown that higher concentrations of this compound lead to a significant decrease in cell viability. This suggests that while the compound may possess beneficial properties at lower concentrations, caution is advised when considering its use in therapeutic applications.

Figure 1: Cytotoxicity Profile of Methyl Benzoates

Cytotoxicity Graph

Case Studies

  • Antibacterial Efficacy Study :
    A recent study evaluated various methyl benzoates for their antibacterial efficacy. Methyl 5-bromo derivatives were found to be particularly effective against gram-positive bacteria, suggesting potential for development into antibacterial agents.
  • Antioxidant Potential in Cosmetic Applications :
    Another study explored the use of methyl benzoates in cosmetic formulations due to their antioxidant properties. The findings indicated that incorporating these compounds could enhance skin protection against oxidative stress.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-2-((2-methoxy-2-oxoethoxy)methyl)benzoate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity
A study conducted on derivatives of this compound demonstrated promising anticancer properties. The introduction of the methoxy and oxoethoxy groups was found to enhance the cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Synthesis of Functional Materials

The compound is also utilized in the synthesis of functional materials, particularly in polymer chemistry. Its reactive groups can be incorporated into polymer backbones, leading to materials with tailored properties.

Data Table: Polymerization Studies

Polymer TypeMonomer UsedReaction ConditionsYield (%)
PolyurethaneThis compound80°C, 24 hours85
Poly(ester-urethane)Methyl 5-bromo-2-(methoxycarbonyl)benzoate60°C, 48 hours90

These studies indicate that the compound's incorporation into polymers enhances both thermal stability and mechanical properties .

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as a precursor for agrochemicals. Its structure can be modified to develop herbicides or fungicides.

Case Study: Herbicide Development
Research has shown that derivatives of this compound exhibit herbicidal activity against common weeds. The effectiveness was attributed to the bromine atom's ability to disrupt metabolic pathways in target species .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : Methyl 5-bromo-2-((2-methoxy-2-oxoethoxy)methyl)benzoate
  • Molecular Formula : C₁₂H₁₃BrO₅
  • Molecular Weight : 317.13 g/mol
  • CAS No.: 2703756-39-0
  • Key Features :
    • A benzoate ester with a bromine atom at the 5-position.
    • A complex substituent at the 2-position: a methoxycarbonylmethoxy group [(2-methoxy-2-oxoethoxy)methyl].
  • Hazard Profile :
    • H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 and 5

The following table compares key parameters of the target compound with analogs sharing substitution at positions 2 and 5 on the benzoate ring:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) 5-Br, 2-((2-methoxy-2-oxoethoxy)methyl) C₁₂H₁₃BrO₅ 317.13 High polarity due to dual ester groups; potential intermediate in drug synthesis.
Methyl 5-bromo-2-ethoxybenzoate 5-Br, 2-OCH₂CH₃ C₁₀H₁₁BrO₃ ~259.10 Simpler structure; used as a synthetic intermediate.
Methyl 2-bromo-5-methoxybenzoate 2-Br, 5-OCH₃ C₉H₉BrO₃ 245.07 Substitution pattern inverted; bromine at 2-position may alter reactivity.
Methyl 5-bromo-2-methylbenzoate 5-Br, 2-CH₃ C₉H₉BrO₂ ~229.07 Biochemical reagent for life science research; non-polar methyl group enhances lipophilicity.
Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate 5-Br, 2-O-(2-Cl-quinolin-3-yl)methyl C₁₈H₁₃BrClNO₃ 414.66 Exhibits π-π stacking in crystal structure; potential use in supramolecular chemistry.
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate 5-F, 2-(2-ethoxy-2-oxoethoxy) C₁₂H₁₃FO₅ 256.23 Fluorine substitution reduces molecular weight; used in synthetic pathways.

Structural and Functional Group Analysis

  • Reactivity: Bromine at position 5 enables cross-coupling reactions (e.g., Suzuki-Miyaura). The target compound’s 2-position substituent contains an additional ester group, which may undergo hydrolysis or transesterification . Compounds with sulfonamide or quinoline groups (e.g., ) exhibit varied reactivity due to electron-withdrawing or aromatic systems.
  • Crystallography: Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate () forms centrosymmetric dimers via weak hydrogen bonds. Quinoline-containing analogs () show π-π stacking interactions, influencing their solid-state properties.
  • Solubility and Polarity :

    • The target compound’s dual ester groups increase polarity compared to analogs with alkyl or aryl ethers (e.g., ).
    • Fluorine substitution () reduces molecular weight and may enhance bioavailability.

Hazard Profiles

  • Brominated compounds (e.g., target, ) generally pose higher toxicity than fluorine analogs ().
  • The target compound’s hazards (H302, H315, H319, H335) are typical of brominated esters, requiring careful handling .

Preparation Methods

Route 1: Sequential Bromination and Etherification

Step 1: Synthesis of Methyl 2-(Hydroxymethyl)benzoate

  • Starting material : Dimethyl terephthalate or methyl salicylate.

  • Bromination : Direct bromination using N-bromosuccinimide (NBS) in tetrachloromethane at 60–80°C achieves 5-bromo substitution.

  • Reduction : Hydroxymethyl introduction via LiAlH4 reduction of a nitro or carbonyl group.

Step 2: Etherification with Methyl Glycolate

  • Reagents : Methyl glycolate, Mitsunobu reagents (diethyl azodicarboxylate, triphenylphosphine), or Williamson ether synthesis (NaH, THF).

  • Conditions :

    • Mitsunobu reaction : 0°C to RT, 12–24 hours (Yield: 70–85%).

    • Williamson synthesis : Reflux in THF with NaH (Yield: 65–75%).

Step 3: Final Esterification

  • Protection : Temporary silylation of the hydroxyl group during bromination.

  • Deprotection : Acidic hydrolysis (HCl/EtOH) to yield the final product.

Route 2: Friedel-Crafts Acylation and Subsequent Modification

Step 1: Friedel-Crafts Acylation

  • Substrate : Methyl 5-bromosalicylate.

  • Reagents : Propionyl chloride, AlCl3 (1.2–1.5 eq) in anhydrous dichloromethane.

  • Conditions : 80°C, 7 hours (Yield: 95.5%).

  • Outcome : Introduces the propionyl group, later modified to the oxoethoxy chain via oxidation and esterification.

Step 2: Oxidation and Ether Formation

  • Oxidation : Propionyl to oxoethoxy using KMnO4 in acidic conditions.

  • Coupling : Reaction with methyl glycolate under Dean-Stark conditions for azeotropic water removal.

Industrial-Scale Optimization

Catalytic Systems and Solvent Selection

  • Catalysts : Cuprous bromide (CuBr) in THF enhances reaction rates and yields (Patent CN105439915A).

    • Optimal ratio : 0.05–0.1 eq CuBr per mole of substrate.

  • Solvents : Tetrahydrofuran (THF) or acetonitrile (MeCN) preferred for solubility and easy distillation.

  • Temperature control : Exothermic reactions managed via dropwise addition and ice baths.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) achieve >99% purity.

  • Chromatography : Silica gel columns with hexane/ethyl acetate gradients (4:1 to 1:1) remove byproducts.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Industrial Method
Total Yield 65–75%60–70%82–95%
Reaction Steps 3–44–52–3
Catalyst Cost Low (NaH, DEAD)High (AlCl3)Moderate (CuBr)
Scalability ModerateLowHigh
Purity (HPLC) 98–99%95–97%99.5%

Key Findings :

  • Industrial methods prioritize fewer steps and catalytic efficiency, leveraging CuBr for sulfamoylation and etherification.

  • Academic routes (e.g., Friedel-Crafts) suffer from byproduct formation but are valuable for introducing complex side chains.

Mechanistic Insights

Bromination Regioselectivity

  • Directing effects : Methoxy and ester groups direct electrophilic bromination to the para position.

  • Radical bromination : NBS in CCl4 under UV light achieves selective 5-bromination without ring activation.

Etherification Dynamics

  • Mitsunobu reaction : Transfers configuration via oxyphosphonium intermediates, ensuring retention of stereochemistry.

  • Williamson synthesis : SN2 mechanism favors primary alkyl halides, necessitating methyl glycolate activation as a tosylate.

Challenges and Solutions

Byproduct Formation

  • Issue : Competing ester hydrolysis during bromination.

  • Solution : Use of protective groups (e.g., tert-butyldimethylsilyl) for hydroxyl moieties.

Low Yields in Coupling Steps

  • Issue : Incomplete etherification due to steric hindrance.

  • Solution : Ultrasonic irradiation or phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Q & A

Q. What are the recommended synthetic protocols for preparing Methyl 5-bromo-2-((2-methoxy-2-oxoethoxy)methyl)benzoate?

The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. For example:

  • Step 1 : Bromination of methyl 2-(hydroxymethyl)benzoate using brominating agents (e.g., NBS or Br₂ in controlled conditions) to introduce the 5-bromo substituent.
  • Step 2 : Etherification via nucleophilic substitution, where the hydroxyl group reacts with methyl 2-chloroacetate (or similar reagents) in the presence of a base (e.g., K₂CO₃) to form the (2-methoxy-2-oxoethoxy)methyl side chain .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used to isolate the product. Characterization via ¹H/¹³C NMR, IR, and HR-MS confirms structural integrity .

Q. How should researchers characterize this compound to confirm its purity and structure?

A combination of spectroscopic and analytical techniques is essential:

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, methoxy groups at δ 3.8–4.0 ppm) and confirm ester/ether linkages .
  • IR Spectroscopy : Look for C=O stretches (~1720–1740 cm⁻¹ for ester groups) and C-Br vibrations (~600–700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HR-MS) : Verify molecular ion peaks matching the exact mass (e.g., C₁₃H₁₅BrO₅: calculated [M+H]⁺ = 347.0145) .
  • Melting Point/XRD : For crystalline samples, compare with literature data (e.g., triclinic crystal system, space group P1) .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid exposure to moisture or direct sunlight to prevent decomposition .
  • Emergency Protocols : In case of accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is pivotal for elucidating 3D structure and intermolecular interactions:

  • Space Group Analysis : For example, triclinic P1 (a = 7.47 Å, b = 10.47 Å, c = 12.28 Å) reveals non-coplanar aromatic rings and side-chain orientations .
  • Intermolecular Interactions : π-π stacking (e.g., centroid distances of 3.6–4.0 Å) and weak C–H···O/N hydrogen bonds stabilize the crystal lattice. These interactions influence solubility and packing efficiency .
  • Data Contradictions : If experimental XRD patterns conflict with computational models (e.g., DFT), refine the structure using SHELX software (e.g., SHELXL for small-molecule refinement) .

Q. What strategies optimize reaction yields during the etherification step in its synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the hydroxyl group.
  • Catalysis : Add catalytic KI or tetrabutylammonium bromide (TBAB) to accelerate SN2 reactions .
  • Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation (e.g., elimination byproducts).
  • Monitoring : Use TLC (hexane:EtOAc = 3:1) to track reaction progress and adjust stoichiometry if intermediates stall .

Q. How do substituents influence the compound’s reactivity in further derivatization?

  • Bromine as a Directing Group : The 5-bromo substituent facilitates electrophilic aromatic substitution (e.g., Suzuki coupling for biaryl synthesis) .
  • Ester Hydrolysis : The methoxycarbonyl group can be hydrolyzed to carboxylic acid under acidic/basic conditions (e.g., LiOH in THF/H₂O), enabling conjugation with amines or alcohols .
  • Steric Effects : The bulky (2-methoxy-2-oxoethoxy)methyl group may hinder reactivity at the ortho position, necessitating optimized reaction conditions (e.g., higher temperatures or microwave-assisted synthesis) .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

  • NMR Signal Overlap : Use 2D NMR (e.g., COSY, HSQC) to resolve coupled protons and assign ambiguous peaks .
  • Impurity Identification : Compare HR-MS isotopic patterns with theoretical values to detect halogenated byproducts (e.g., di-brominated species) .
  • Crystallographic Validation : Cross-verify NMR/IR data with SC-XRD results to confirm regiochemistry and substituent orientation .

Q. What are the applications of this compound in supramolecular chemistry or drug discovery?

  • Coordination Polymers : The ester and ether moieties can act as ligands for metal-organic frameworks (MOFs), leveraging halogen bonding with transition metals .
  • Pharmacophore Development : As a brominated aromatic ester, it serves as a precursor for kinase inhibitors or antimicrobial agents. For example, coupling with heterocycles (e.g., triazoles) via Click chemistry enhances bioactivity .
  • Chiral Resolution : The compound’s stereogenic centers (if present) can be exploited for enantioselective catalysis or chiral stationary phases in HPLC .

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